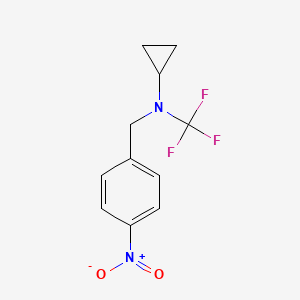
4-Ethenylbenzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenylbenzoyl fluoride is an organic compound with the molecular formula C9H7FO It is a derivative of benzoyl fluoride, characterized by the presence of an ethenyl group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 4-Ethenylbenzoyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-ethenylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrogen fluoride to yield this compound . Another method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins. These intermediates can be further aromatized to form benzoyl fluorides .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
4-Ethenylbenzoyl fluoride undergoes a variety of chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, to form the corresponding addition products.
Oxidation and Reduction: The compound can undergo oxidation to form benzoic acid derivatives or reduction to yield benzyl alcohol derivatives.
Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, difluoromethyl 2-pyridyl sulfone, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Ethenylbenzoyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various functional groups, enhancing the stability and reactivity of the compound. The ethenyl group can participate in addition and substitution reactions, allowing the compound to modify biological molecules and pathways .
At the molecular level, this compound can inhibit enzyme activity by forming covalent bonds with active site residues. This can lead to the modulation of biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-Ethenylbenzoyl fluoride can be compared with other benzoyl fluoride derivatives, such as:
Benzoyl Fluoride: Lacks the ethenyl group, making it less reactive in certain addition reactions.
4-Methylbenzoyl Fluoride: Contains a methyl group instead of an ethenyl group, resulting in different reactivity and applications.
4-Chlorobenzoyl Fluoride:
Eigenschaften
CAS-Nummer |
194344-13-3 |
|---|---|
Molekularformel |
C9H7FO |
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
4-ethenylbenzoyl fluoride |
InChI |
InChI=1S/C9H7FO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 |
InChI-Schlüssel |
MFRACUQTJCRVTC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)




![2-Amino[1,1'-azobisnaphthalene]](/img/structure/B13952031.png)
![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)

![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)

